Methyl 3-phenylisoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
OZBXRLIQRLBLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the condensation of benzohydroxamoyl chloride with methyl acetoacetate in the presence of triethylamine (TEA) and methylene chloride (CHCl). Anhydrous magnesium sulfate (MgSO) is often added as a dehydrating agent to enhance yield.
Procedure :
-
Cooling Phase : Methyl acetoacetate, TEA, and CHCl are cooled to 0–5°C.
-
Addition of Benzohydroxamoyl Chloride : A solution of benzohydroxamoyl chloride in CHCl is added dropwise over 1 hour.
-
Reaction Completion : The mixture is maintained at 0°C for 18 hours.
-
Workup : Filtration removes precipitates, followed by washing with CHCl and water.
-
Crystallization : The organic layer is concentrated, mixed with ethanol, and recrystallized from ethanol-cyclohexane (1:1 v/v).
Key Data :
Variants and Substrate Scope
This method accommodates diverse substituents:
-
Electron-Withdrawing Groups : 2-Monochlorobenzohydroxamoyl chloride yields methyl 3-(2-monochlorophenyl)-5-methylisoxazole-4-carboxylate.
-
Alkyl Chains : n-Hexyl hydroxamoyl chloride forms methyl 3-n-hexyl-5-methylisoxazole-4-carboxylate.
Esterification of 5-Methyl-3-Phenylisoxazole-4-Carboxylic Acid
Limitations
-
Substrate Availability : Requires pre-synthesized carboxylic acid, which adds a synthetic step.
-
Side Reactions : Prolonged reflux may degrade acid-sensitive functional groups.
Bromination and Functionalization of Isoxazole Intermediates
Bromination of Methyl Ester
Methyl 5-methyl-3-phenylisoxazole-4-carboxylate undergoes bromination with N-bromosuccinimide (NBS) and benzoyl peroxide to form 4-bromo derivatives. While this method primarily targets functionalized intermediates, it highlights the reactivity of the methyl ester.
Procedure :
-
Bromination : NBS and benzoyl peroxide in CHCl at room temperature.
-
Coupling : The bromide intermediate reacts with amines (e.g., N,N-diethyl-p-phenylenediamine) under microwave irradiation.
Key Insight :
-
Autoxidation of amines during coupling may form imine byproducts, necessitating careful purification.
Hydrolysis of Alkyl Esters to Carboxylic Acids
Alkaline Hydrolysis
Methyl 3-phenylisoxazole-4-carboxylate can be hydrolyzed to 3-phenylisoxazole-4-carboxylic acid using potassium hydroxide (KOH).
Procedure :
-
Reagents : Methyl ester, KOH, ethanol, water.
-
Reaction : Reflux for 7 hours.
-
Isolation : Ethanol is distilled off, and the aqueous layer is washed with toluene.
Applications :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isoxazole, including methyl 3-phenylisoxazole-4-carboxylate, exhibit significant antimicrobial properties. A study evaluated various isoxazole derivatives for their ability to inhibit bacterial growth, particularly against pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed potent inhibitory effects, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Properties
Isoxazole derivatives have also been investigated for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro. This compound was among those that exhibited promising results, indicating its potential use in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of isoxazole derivatives. In vitro models of neuronal injury showed that this compound could protect neurons from oxidative stress-induced damage, suggesting its potential application in neurodegenerative disease therapies .
Synthesis of Functional Polymers
This compound serves as a key intermediate in the synthesis of functionalized polymers. These polymers have applications in coatings and adhesives due to their enhanced thermal stability and mechanical properties. The incorporation of isoxazole units into polymer chains has been shown to improve the overall performance of these materials .
Photonic Applications
The unique optical properties of isoxazole compounds make them suitable candidates for photonic applications. Research has focused on incorporating this compound into light-emitting devices and sensors, where they can enhance light emission efficiency and sensitivity .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of methyl 3-phenylisoxazole-4-carboxylate, highlighting substituent differences and their implications:
Key Observations:
- Ester Group Variations : Replacing the methyl ester (COOCH₃) with ethyl (COOC₂H₅) may reduce metabolic clearance but increase molecular weight and steric bulk .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance electrophilicity and binding to biological targets, while polar groups (e.g., -CH₂OH) improve aqueous solubility .
- Positional Effects : Substituents at C5 (e.g., -CH₃, -Br) influence steric interactions and reactivity. For instance, bromination at C5 enables further functionalization, as seen in the synthesis of Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate .
Q & A
Synthesis and Optimization
Basic Q1: What are the common synthetic routes for Methyl 3-phenylisoxazole-4-carboxylate? Methodological Answer: The compound is typically synthesized via [3+2] cycloaddition reactions between nitrile oxides and activated alkynes or esters. For example, ethyl analogs (e.g., Ethyl 3-phenylisoxazole-4-carboxylate) are prepared by reacting substituted phenyl nitrile oxides with ethyl propiolate under reflux conditions, achieving yields of ~67% . Key steps include:
- Reagents: Nitrile oxide precursors (e.g., hydroxylamine derivatives), alkynes/esters.
- Conditions: Reflux in polar aprotic solvents (e.g., DMF, THF) with base catalysis (e.g., K₂CO₃).
- Purification: Column chromatography using silica gel .
Advanced Q2: How can researchers optimize reaction yields and minimize side products in isoxazole synthesis? Methodological Answer: Optimization involves:
- Temperature Control: Maintaining 80–100°C to balance reaction rate and selectivity .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .
- Byproduct Analysis: LC-MS or TLC monitoring identifies intermediates (e.g., uncyclized adducts), guiding solvent adjustments (e.g., switching from DMF to toluene/EtOH mixtures) .
Structural Characterization
Basic Q3: Which spectroscopic and crystallographic methods are standard for characterizing this compound? Methodological Answer:
- Spectroscopy:
- X-ray Diffraction: Single-crystal analysis refines bond lengths/angles (e.g., C=O at 1.21 Å) using SHELXL .
Advanced Q4: How can researchers resolve contradictions in crystallographic data or disorder in the isoxazole ring? Methodological Answer:
- Software Tools: Use SHELXL for iterative refinement, applying restraints to anisotropic displacement parameters .
- Validation: Check for symmetry violations (e.g., using PLATON’s ADDSYM) and validate hydrogen bonding via Mercury’s interaction maps .
- Twinned Data: For overlapping peaks, employ TWINLAW in SHELXL to deconvolute contributions from multiple domains .
Biological Activity Assessment
Basic Q5: What pharmacological activities are associated with this compound derivatives? Methodological Answer: Isoxazole derivatives exhibit:
- Antibacterial Activity: MIC values against S. aureus (e.g., 4-nitro derivatives show IC₅₀ < 10 µM) .
- Anti-inflammatory Effects: COX-2 inhibition via molecular docking studies .
Methodologies include: - In vitro Assays: Broth microdilution for antimicrobial testing .
- SAR Studies: Modifying substituents (e.g., nitro groups at C-5) to enhance potency .
Advanced Q6: What strategies improve the pharmacokinetic properties of isoxazole-based therapeutics? Methodological Answer:
- Prodrug Design: Ester-to-acid conversion (e.g., methyl to carboxylic acid) enhances bioavailability via hydrolysis .
- LogP Optimization: Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity, assessed via HPLC retention times .
- Metabolic Stability: Incubate with liver microsomes; track degradation via LC-MS/MS .
Safety and Handling
Basic Q7: What are the recommended storage and handling protocols for this compound? Methodological Answer:
- Storage: Protect from light at 0–6°C in airtight containers .
- Handling: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact (H313/H333 hazards) .
- Spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Q8: How can researchers analyze thermal decomposition products of this compound? Methodological Answer:
- TGA-DSC: Track mass loss at 10°C/min under N₂; correlate with FTIR gas-phase analysis for CO₂/CO detection .
- Py-GC/MS: Pyrolyze at 500°C to identify volatile fragments (e.g., phenyl radicals, methyl esters) .
Advanced Research Applications
Advanced Q9: How do computational methods aid in designing isoxazole derivatives with enhanced bioactivity? Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., penicillin-binding proteins for antibacterial activity) .
- MD Simulations: GROMACS simulations (100 ns) assess binding stability under physiological conditions .
- QSAR Models: Train with datasets (e.g., ChEMBL) to predict IC₅₀ values from electronic descriptors (e.g., HOMO-LUMO gaps) .
Advanced Q10: What crystallographic challenges arise in resolving polymorphic forms of this compound? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
